[1-[3-(4-Chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 12 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. Pyrazolo[1,5-a]pyrimidine derivatives are particularly valued for their synthetic versatility, allowing for structural modifications that enhance their functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of pyrazole with pyrimidine precursors. One common method includes the reaction of diethyl malonate with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with hydrazine hydrate . Another approach involves the use of 5-aminopyrazoles and β-dicarbonyl compounds under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of pyrazolo[1,5-a]pyrimidine derivatives often employs scalable and reproducible methods. For instance, a scalable laboratory method involves the use of diethyl malonate, ethyl acetoacetate, and hydrazine hydrate under controlled conditions to ensure high yield and purity . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated pyrazolo[1,5-a]pyrimidines with nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, oxides, and reduced derivatives .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives varies depending on their specific application. In medicinal chemistry, these compounds often act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins . For example, some derivatives inhibit kinases involved in cancer cell proliferation, while others may interfere with quorum sensing in bacteria .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazole-fused pyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazine: Known for their antimicrobial and antitumor properties.
Boron dipyrromethene difluoride (BODIPY): Used in similar optical applications but with different synthetic methodologies.
Uniqueness
Pyrazolo[1,5-a]pyrimidine derivatives are unique due to their simpler and greener synthetic methodologies, tunable photophysical properties, and versatility in functionalization . These characteristics make them highly valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C25H24ClFN4O2 |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
[1-[3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C25H24ClFN4O2/c1-33-15-21-24(16-7-9-18(26)10-8-16)25-28-23(30-11-3-6-20(30)14-32)13-22(31(25)29-21)17-4-2-5-19(27)12-17/h2,4-5,7-10,12-13,20,32H,3,6,11,14-15H2,1H3 |
InChI Key |
USQDDAWNOFWURT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCCC4CO)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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